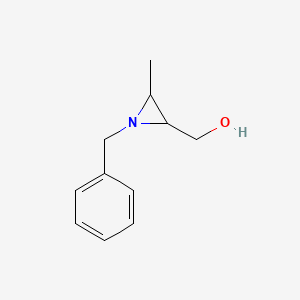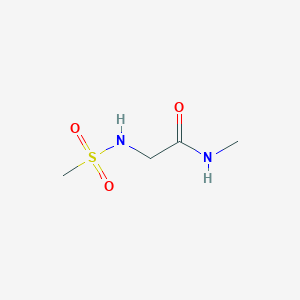
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a triple bond within a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate typically involves the esterification of octadeca-9,12,15-trienoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques like distillation or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes as catalysts can also be explored to achieve a more environmentally friendly and sustainable production method.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double and triple bonds into single bonds, leading to saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated derivatives with single bonds.
Substitution: Ethers and esters.
Scientific Research Applications
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and cellular membranes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of specialized lubricants and surfactants due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple double and triple bonds allow it to participate in various biochemical pathways, potentially modulating cellular processes and signaling pathways. Its hydroxyl groups enable it to form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxypropyl 9,12-octadecadienoate: Similar in structure but lacks the triple bond.
2,3-Dihydroxypropyl 9,12,15-octadecatrienoate: Similar but with different positions of double bonds.
Glyceryl monolinoleate: Contains similar functional groups but differs in the carbon chain structure.
Uniqueness
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate is unique due to the presence of both double and triple bonds within its carbon chain, which imparts distinct chemical and physical properties
Properties
CAS No. |
93633-56-8 |
|---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2,3-dihydroxypropyl octadeca-9,12,15-trien-6-ynoate |
InChI |
InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11,14-19H2,1H3 |
InChI Key |
LSWRWSZVLAWUDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC#CCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)
![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)
![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)
![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)






![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)


